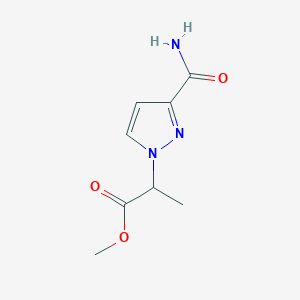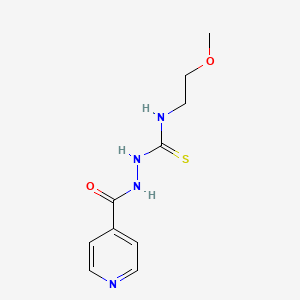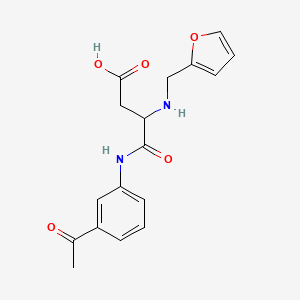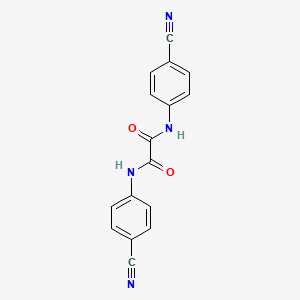![molecular formula C17H12ClN3O5S B12457888 3-chloro-6-methoxy-N'-[(4-nitrophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B12457888.png)
3-chloro-6-methoxy-N'-[(4-nitrophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl)-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring substituted with chlorine and methoxy groups, along with a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-4-nitrobenzohydrazide typically involves multiple steps. One common route starts with the preparation of 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride. This intermediate is then reacted with 4-nitrobenzohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N’-(3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl)-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
- 4-Nitrobenzohydrazide
Uniqueness
N’-(3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl)-4-nitrobenzohydrazide is unique due to the combination of its benzothiophene and nitrobenzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12ClN3O5S |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
3-chloro-6-methoxy-N'-(4-nitrobenzoyl)-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C17H12ClN3O5S/c1-26-11-6-7-12-13(8-11)27-15(14(12)18)17(23)20-19-16(22)9-2-4-10(5-3-9)21(24)25/h2-8H,1H3,(H,19,22)(H,20,23) |
InChI Key |
DTBBNKDJNLWQAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B12457807.png)

![N,N'-bis{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hexanediamide](/img/structure/B12457816.png)
![4-[[2-Butyl-5-(2-carboxy-3-thiophen-2-ylprop-1-enyl)imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B12457817.png)
![N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B12457820.png)
![2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol](/img/structure/B12457821.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12457831.png)


![2-{[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12457860.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12457862.png)
![4-chloro-N-[(1E)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12457875.png)
![5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B12457880.png)
